1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid
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Overview
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . There are different examples of commercially available drugs in the market which contain a 1, 3-diazole ring .Molecular Structure Analysis
The IR absorption spectra of the compound were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
A Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound, which in turn was converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Physical and Chemical Properties Analysis
The compound is predicted to have a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It is highly soluble in DMSO but insoluble in water .Scientific Research Applications
Continuous-Flow Synthesis
A versatile continuous-flow synthesis method was developed for the creation of highly functionalized 1,2,4-oxadiazoles, including imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazoles. This process involved a multistep synthesis in a continuous-flow system without the need for isolating intermediates, thus enhancing efficiency and yield (Herath & Cosford, 2017).
One-Pot Synthesis Approach
The chemical was also utilized in a one-pot synthesis approach for imidazo[1,5-a]pyridines, demonstrating the ability to introduce various substituents efficiently. This methodology used propane phosphoric acid anhydride, simplifying the synthetic process (Crawforth & Paoletti, 2009).
Functionalization Reactions Study
Further research involved exploring the functionalization reactions of related compounds, such as 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, providing insights into the synthesis and structural determination of related chemical entities (Yıldırım, Kandemirli & Demir, 2005).
Synthesis of Substituted Furans
Additionally, the compound played a role in the development of a method for synthesizing fully substituted furans, showcasing its versatility in organic synthesis (Pan et al., 2010).
Synthesis of Bicyclic Systems
There was also notable research in the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, further expanding the scope of its application in chemical synthesis (Kharchenko, Detistov & Orlov, 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazoles and imidazoles, have been known to interact with a wide range of targets, including enzymes and receptors .
Mode of Action
It is known that imidazole derivatives can interact with their targets through various mechanisms, such as enzyme inhibition or receptor binding .
Biochemical Pathways
Compounds with similar structures have been known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and viral infections .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly influence its bioavailability and efficacy .
Result of Action
Compounds with similar structures have been known to exert a variety of effects at the molecular and cellular level, including anti-inflammatory, antiviral, and anticancer effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
Properties
IUPAC Name |
1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-8(2)12-17-13(22-18-12)9-3-4-11(15-5-9)19-6-10(14(20)21)16-7-19/h3-8H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPLKPOUZWXUDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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